Somatostatin-25

描述

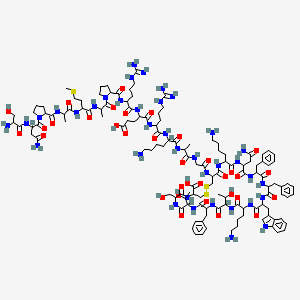

Structure

2D Structure

属性

IUPAC Name |

37-[[2-[2-[[6-amino-2-[[2-[[2-[[2-[[1-[2-[[2-[2-[[1-[4-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C127H191N37O34S3/c1-66(142-105(177)78(36-18-21-46-128)147-107(179)81(39-24-49-138-126(134)135)148-110(182)83(43-44-99(172)173)151-108(180)82(40-25-50-139-127(136)137)152-120(192)95-42-26-51-163(95)123(195)68(3)144-106(178)84(45-53-199-6)146-103(175)67(2)143-119(191)94-41-27-52-164(94)124(196)90(59-97(133)170)158-104(176)76(131)62-165)102(174)141-61-98(171)145-92-64-200-201-65-93(125(197)198)160-117(189)91(63-166)159-122(194)101(70(5)168)162-116(188)87(56-73-32-14-9-15-33-73)157-121(193)100(69(4)167)161-111(183)80(38-20-23-48-130)149-114(186)88(57-74-60-140-77-35-17-16-34-75(74)77)155-113(185)86(55-72-30-12-8-13-31-72)153-112(184)85(54-71-28-10-7-11-29-71)154-115(187)89(58-96(132)169)156-109(181)79(150-118(92)190)37-19-22-47-129/h7-17,28-35,60,66-70,76,78-95,100-101,140,165-168H,18-27,36-59,61-65,128-131H2,1-6H3,(H2,132,169)(H2,133,170)(H,141,174)(H,142,177)(H,143,191)(H,144,178)(H,145,171)(H,146,175)(H,147,179)(H,148,182)(H,149,186)(H,150,190)(H,151,180)(H,152,192)(H,153,184)(H,154,187)(H,155,185)(H,156,181)(H,157,193)(H,158,176)(H,159,194)(H,160,189)(H,161,183)(H,162,188)(H,172,173)(H,197,198)(H4,134,135,138)(H4,136,137,139) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSWSROTDLVALI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C127H191N37O34S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2876.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Early Investigations into the Functional Role of Somatostatin-25: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Somatostatin-25 (SS-25), an extended form of the originally discovered 14-amino acid peptide, somatostatin-14 (SS-14), was a subject of intense investigation in the late 1970s and early 1980s. These early studies were pivotal in elucidating its physiological functions, particularly its potent inhibitory effects on endocrine secretions. This technical guide provides a comprehensive overview of the seminal research on this compound, detailing the experimental protocols, quantitative data from comparative studies, and the initial understanding of its signaling pathways.

I. Isolation and Characterization

The initial discovery of larger, biologically active forms of somatostatin stemmed from observations of high molecular weight substances with somatostatin-like immunoreactivity in hypothalamic and pancreatic extracts. The isolation and characterization of this compound from ovine hypothalami were significant milestones.

Experimental Protocols: Isolation of Ovine Hypothalamic this compound

The purification of SS-25 was a multi-step process involving a combination of chromatographic techniques. The following is a representative protocol based on early methodologies:

-

Tissue Extraction: Ovine hypothalami were extracted with acid to preserve the peptide structure and prevent enzymatic degradation.

-

Affinity Chromatography: The crude extract was passed through an anti-somatostatin affinity column. The retained somatostatin-like substances were then eluted.

-

Gel Filtration Chromatography: The eluate from the affinity column was subjected to gel filtration to separate molecules based on their size. This step helped to isolate fractions containing larger forms of somatostatin.

-

High-Performance Liquid Chromatography (HPLC): The final purification of SS-25 was achieved using reverse-phase HPLC, a technique that separates molecules based on their hydrophobicity.

The primary structure of ovine hypothalamic this compound was determined by sequencing, revealing it to be an N-terminally extended form of Somatostatin-14.

II. Biological Activity and Potency

Early in vitro studies using primary pituitary cell cultures were instrumental in defining the biological activity of this compound. A key focus of this research was comparing its potency to the well-characterized Somatostatin-14.

Data Presentation: Comparative Potency of this compound and Somatostatin-14

The following table summarizes the quantitative data from early comparative studies on the inhibition of hormone secretion.

| Hormone Inhibited | Peptide | Relative Potency (vs. SS-14) | Reference |

| Growth Hormone | This compound | 3-14 times more potent | [1] |

| Insulin | This compound | More potent | [1] |

| Glucagon | Somatostatin-14 | Preferentially inhibits | [1] |

Note: The range in relative potency for growth hormone inhibition reflects variations in experimental conditions.

Experimental Protocols: In Vitro Bioassay for Growth Hormone Inhibition

The assessment of somatostatin's biological activity was primarily conducted using dispersed rat anterior pituitary cells in culture.

-

Primary Pituitary Cell Culture:

-

Anterior pituitary glands were removed from rats and enzymatically dispersed to obtain a single-cell suspension.

-

The cells were plated in culture dishes and maintained in a suitable medium, often for 2-4 days, to allow for attachment and recovery.

-

-

Hormone Release Assay:

-

The cultured pituitary cells were washed and then incubated with fresh medium containing various concentrations of this compound or Somatostatin-14.

-

In some experiments, a secretagogue (e.g., prostaglandin E2 or morphine) was added to stimulate growth hormone release.

-

After a defined incubation period (typically 1-4 hours), the culture medium was collected.

-

-

Hormone Quantification (Radioimmunoassay):

-

The concentration of growth hormone in the collected medium was quantified using a specific radioimmunoassay (RIA).

-

The RIA principle involves the competitive binding of radiolabeled and unlabeled growth hormone to a limited amount of anti-growth hormone antibody.

-

By measuring the amount of radioactivity in the antibody-bound fraction, the concentration of unlabeled growth hormone in the sample could be determined by comparison to a standard curve.

-

III. Mechanism of Action: Early Insights into Signaling Pathways

Initial investigations into the mechanism of action of somatostatins, including SS-25, pointed towards their interaction with specific cell surface receptors and the subsequent modulation of intracellular signaling pathways.

Signaling Pathway Diagram

The early understanding of the this compound signaling pathway leading to the inhibition of hormone secretion is depicted below.

References

The Discovery and Characterization of Somatostatin-25: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, characterization, and biological function of Somatostatin-25 (SS-25). It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways.

Discovery and Initial Characterization

This compound was first isolated and characterized in the early 1980s from ovine hypothalamic extracts.[1][2] Its discovery followed the initial identification of the 14-amino acid peptide, Somatostatin-14 (SS-14), and was part of an effort to understand the larger molecular forms of somatostatin-like immunoreactivity observed in various tissues.[1][2] These larger forms were hypothesized to be precursors or alternative bioactive forms of SS-14.

Subsequent research revealed that both SS-14 and the 28-amino acid variant, Somatostatin-28 (SS-28), are derived from a common 116-amino acid precursor protein, preprosomatostatin.[3] This precursor is processed into a 92-amino acid prosomatostatin, which is then cleaved to produce either SS-14 or SS-28.[3] this compound represents an N-terminally extended form of SS-14.

The amino acid sequence of ovine this compound is: S-N-P-A-M-A-P-R-E-R-K-A-G-C-K-N-F-F-W-K-T-F-T-S-C

A disulfide bridge between the two cysteine residues at positions 14 and 25 is crucial for its biological activity.

Quantitative Data

Receptor Binding Affinity

This compound, along with SS-14 and SS-28, exhibits high affinity for all five known somatostatin receptor subtypes (SSTR1-5), which are G-protein coupled receptors.[4]

| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |

| This compound | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |

| Somatostatin-14 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |

| Somatostatin-28 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |

Note: Specific IC50 or Ki values for this compound binding to each receptor subtype are not consistently reported across the literature, but it is generally accepted to have a broad, high-affinity binding profile.

Biological Potency in Hormone Secretion

Studies have demonstrated that this compound has differential effects on the inhibition of insulin and glucagon secretion compared to SS-14.

| Peptide | Inhibition of Insulin Release | Inhibition of Glucagon Release |

| This compound | More potent than SS-14 | Less potent than SS-14 |

| Somatostatin-14 | Less potent than SS-25/28 | More potent than SS-25/28 |

| Somatostatin-28 | More potent than SS-14 | Less potent than SS-14 |

One study reported that approximately 4 ng/ml of somatostatin was required to reduce glucagon response by 50%, while 90 ng/ml was needed for a comparable inhibition of insulin response, indicating a preferential effect on glucagon secretion for the form of somatostatin tested.[5] Conversely, other studies have found that SS-25 and SS-28 are more potent inhibitors of insulin release than SS-14.[1][2]

The inhibitory concentration (IC50) for the inhibition of growth hormone (GH) release by somatostatin has been reported to be in the nanomolar range. For instance, somatostatin-28 has been shown to have an ED50 of 3 x 10-11 M for the inhibition of GRF-stimulated adenylate cyclase activity in GH3 cells.[6]

Experimental Protocols

Radioimmunoassay (RIA) for Somatostatin

Radioimmunoassay is a key technique for the quantification of somatostatin in biological samples. The following is a generalized protocol based on established methods.[7][8][9]

1. Antibody Production:

-

Synthetic cyclic somatostatin is conjugated to a carrier protein, such as bovine serum albumin (BSA) or human serum globulin, using a coupling agent like glutaraldehyde.[9]

-

Rabbits are immunized with the conjugate to produce polyclonal antibodies against somatostatin.[9]

2. Radiolabeling of Somatostatin:

-

Since somatostatin lacks a tyrosine residue for direct iodination, a tyrosine-containing analogue (e.g., Tyr1-somatostatin) is used.

-

The analogue is radiolabeled with Iodine-125 (¹²⁵I) using methods such as the chloramine-T or lactoperoxidase method.[9]

3. Sample Preparation (Extraction):

-

For plasma samples, somatostatin is extracted using Sep-Pak C18 cartridges to remove interfering substances.[7][8]

-

The sample is acidified and applied to a pre-wetted and washed cartridge.[7]

-

After washing, somatostatin is eluted with methanol and the eluate is dried.[7]

-

The extracted peptide is reconstituted in assay buffer.[7]

4. Assay Procedure (Competitive Binding):

-

A standard curve is prepared using known concentrations of unlabeled somatostatin.

-

Standards, controls, and extracted samples are incubated with the anti-somatostatin antibody and a fixed amount of ¹²⁵I-labeled somatostatin.

-

During incubation (typically 20-24 hours at 2-8°C), unlabeled somatostatin from the sample/standard competes with the radiolabeled somatostatin for binding to the antibody.[7]

5. Separation of Bound and Free Somatostatin:

-

A second antibody (e.g., goat anti-rabbit IgG) bound to a solid phase is added to precipitate the primary antibody-antigen complexes (double antibody solid phase precipitation).[7][8]

-

The mixture is incubated and then centrifuged to pellet the bound fraction.[7]

-

The supernatant (containing the free fraction) is decanted.[7]

6. Detection and Data Analysis:

-

The radioactivity of the pellet (bound fraction) is measured using a gamma counter.

-

The amount of radioactivity is inversely proportional to the concentration of unlabeled somatostatin in the sample.

-

The concentration of somatostatin in the samples is determined by interpolating their radioactivity values on the standard curve.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

HPLC is a crucial technique for the purification of somatostatin from biological extracts and for the quality control of synthetic peptides.[10][11]

1. Column:

-

A reversed-phase C18 column is commonly used.[10]

2. Mobile Phase:

-

A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid adjusted to a low pH) is typically employed.[10]

3. Gradient:

-

A linear gradient of increasing organic solvent concentration is used to elute the peptides based on their hydrophobicity.

4. Detection:

-

UV detection at a wavelength of 214 nm or 280 nm is standard for peptides.

5. Sample Preparation:

-

Samples are dissolved in the initial mobile phase buffer.

-

For purification from complex mixtures, prior fractionation steps such as gel filtration may be necessary.

Visualizations

Experimental Workflow: Radioimmunoassay

Caption: Workflow for this compound quantification using Radioimmunoassay.

Signaling Pathways of Somatostatin Receptors

Upon binding of this compound to its G-protein coupled receptors (SSTRs), several intracellular signaling cascades are initiated, leading to its characteristic inhibitory effects.

Caption: Key intracellular signaling pathways activated by this compound.

References

- 1. asu.elsevierpure.com [asu.elsevierpure.com]

- 2. Selective effects of somatostatin-14, -25 and -28 on in vitro insulin and glucagon secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition by somatostatin of glucagon and insulin release from the perfused rat pancreas in response to arginine, isoproterenol and theophylline: evidence for a preferential effect on glucagon secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Somatostatin inhibits growth hormone-releasing factor-stimulated adenylate cyclase activity in GH, cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ibl-america.com [ibl-america.com]

- 8. alpco.com [alpco.com]

- 9. scispace.com [scispace.com]

- 10. Rapid analysis of somatostatin in pharmaceutical preparations by HPLC with a micropellicular reversed-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Physiological Role of Somatostatin-25 in the Pancreas: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin, a key regulatory peptide, exists in various isoforms, with Somatostatin-14 (SST-14) and Somatostatin-28 (SST-28) being the most extensively studied. Somatostatin-25 (SST-25), an N-terminally extended form of SST-14, also plays a significant, albeit less characterized, physiological role, particularly within the pancreas. This technical guide provides a comprehensive overview of the function of SST-25 in the pancreas, focusing on its effects on hormone secretion, the underlying signaling pathways, and the experimental methodologies used to elucidate these functions.

Core Function of this compound in the Pancreas

SST-25, like other somatostatin isoforms, acts as a potent paracrine inhibitor of endocrine secretion within the pancreatic islets of Langerhans. Its primary role is to modulate the release of insulin from β-cells and glucagon from α-cells, thereby contributing to the fine-tuning of glucose homeostasis.

Differential Effects on Insulin and Glucagon Secretion

A crucial aspect of somatostatin physiology in the pancreas is the differential inhibitory potency of its various isoforms. Emerging evidence suggests that SST-25, along with SST-28, is a more potent inhibitor of insulin secretion compared to SST-14. Conversely, SST-14 exhibits a preferential and more potent inhibition of glucagon release. This differential activity implies that the specific processing of prosomatostatin to its various end-products can selectively regulate pancreatic hormone output.

Quantitative Data on Somatostatin's Inhibitory Effects

While specific dose-response data for this compound is limited in the literature, studies on general somatostatin and its other isoforms provide valuable insights into its inhibitory potency. The following tables summarize the available quantitative data. It is important to note that the IC50 values for "Somatostatin" were determined using a mixture of isoforms or SST-14 and serve as an approximation for SST-25's activity.

| Hormone | Species | Experimental Model | Stimulus | Somatostatin Concentration | % Inhibition | Reference |

| Insulin | Rat | Perfused Pancreas | Arginine | 90 ng/mL | ~50% | [1] |

| Glucagon | Rat | Perfused Pancreas | Arginine | 4 ng/mL | ~50% | [1] |

Table 1: Comparative IC50 Values for Somatostatin Inhibition of Insulin and Glucagon Secretion

| Hormone | Relative Potency of Inhibition | Reference |

| Insulin | SST-25 / SST-28 > SST-14 | [2] |

| Glucagon | SST-14 > SST-25 / SST-28 | [2] |

Table 2: Relative Inhibitory Potency of Somatostatin Isoforms

Signaling Pathways of this compound

This compound exerts its inhibitory effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of pancreatic α and β-cells. The primary signaling cascade involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Signaling in Pancreatic β-Cells (Insulin Inhibition)

In rodent pancreatic β-cells, the predominant somatostatin receptor is the Somatostatin Receptor 5 (SSTR5). The binding of SST-25 to SSTR5 initiates a signaling cascade that leads to the inhibition of insulin secretion.

Caption: SST-25 signaling pathway in pancreatic β-cells.

The binding of SST-25 to SSTR5 activates an inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. This has several downstream consequences:

-

Activation of K+ channels: The βγ subunits of the G-protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.

-

Inhibition of Ca2+ channels: The reduction in cAMP and membrane hyperpolarization leads to the inhibition of voltage-gated Ca2+ channels, reducing Ca2+ influx, a critical trigger for insulin exocytosis.

-

Direct effects on exocytosis: Reduced cAMP levels decrease the activity of Protein Kinase A (PKA), which is involved in the phosphorylation of proteins essential for the exocytotic machinery.

Signaling in Pancreatic α-Cells (Glucagon Inhibition)

In rodent pancreatic α-cells, the Somatostatin Receptor 2 (SSTR2) is the predominant subtype. The signaling pathway initiated by SST-25 binding to SSTR2 leads to the potent inhibition of glucagon secretion.

Caption: SST-25 signaling pathway in pancreatic α-cells.

Similar to β-cells, SST-25 binding to SSTR2 in α-cells activates a Gi/o protein, leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels. This inhibits PKA activity and subsequently glucagon exocytosis. Additionally, a distinct pathway involving the activation of the calcium-dependent phosphatase, calcineurin, has been identified in α-cells. Activated calcineurin is thought to contribute to the "depriming" of secretory granules, rendering them less responsive to secretory stimuli.

Experimental Protocols

The study of this compound's physiological role in the pancreas relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Isolation of Pancreatic Islets

Objective: To obtain viable and functional pancreatic islets for in vitro studies.

Materials:

-

Collagenase solution (e.g., Liberase)

-

Hank's Balanced Salt Solution (HBSS)

-

Ficoll density gradient

-

Culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)

Procedure:

-

Pancreas Perfusion: The pancreas is surgically exposed in a euthanized rodent (e.g., rat, mouse). The common bile duct is cannulated, and cold collagenase solution is infused to digest the extracellular matrix of the pancreas.

-

Digestion: The distended pancreas is excised and incubated in a water bath at 37°C for a specific duration to allow for enzymatic digestion.

-

Islet Purification: The digested tissue is mechanically disrupted and then subjected to density gradient centrifugation using a Ficoll gradient. Islets, being less dense than acinar tissue, will settle at the interface between different Ficoll layers.

-

Islet Collection and Culture: The islet-rich fraction is collected, washed with HBSS, and hand-picked under a microscope to ensure purity. The isolated islets are then cultured in a suitable medium to recover before experimentation.

Pancreatic Islet Perifusion

Objective: To study the dynamic secretion of insulin and glucagon from isolated islets in response to various stimuli, including this compound.

Materials:

-

Perifusion system (including a peristaltic pump, water bath, and fraction collector)

-

Perifusion chambers

-

Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations

-

This compound solutions of desired concentrations

-

Secretagogues (e.g., high glucose, arginine)

Procedure:

-

Chamber Loading: A known number of isolated islets (e.g., 100-200) are placed in perifusion chambers between two layers of a biocompatible matrix (e.g., Bio-Gel).

-

Equilibration: The islets are perifused with a basal KRB buffer (e.g., containing 2.8 mM glucose) at a constant flow rate (e.g., 1 mL/min) and temperature (37°C) for a stabilization period (e.g., 60 minutes).

-

Stimulation and Inhibition: The perifusion buffer is switched to one containing a secretagogue (e.g., 16.7 mM glucose for insulin secretion or low glucose + arginine for glucagon secretion) to stimulate hormone release.

-

SST-25 Application: At a designated time, the buffer is switched to one containing both the secretagogue and the desired concentration of this compound.

-

Fraction Collection: The effluent from the perifusion chambers is collected in fractions at regular intervals (e.g., every 1-2 minutes) using a fraction collector.

-

Hormone Analysis: The collected fractions are stored at -20°C until they are assayed for insulin and glucagon content using radioimmunoassay (RIA) or ELISA.

Radioimmunoassay (RIA) for Insulin and Glucagon

Objective: To quantify the concentration of insulin and glucagon in perifusion fractions or plasma samples.

Principle: RIA is a competitive binding assay. A known quantity of radiolabeled hormone (e.g., 125I-insulin) competes with the unlabeled hormone in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled hormone in the sample.

Procedure:

-

Standard Curve Preparation: A series of standards with known concentrations of insulin or glucagon are prepared.

-

Assay Setup: In assay tubes, a fixed amount of specific antibody (e.g., anti-insulin antibody) and radiolabeled hormone are added to the standards, quality controls, and unknown samples.

-

Incubation: The tubes are incubated to allow for the competitive binding reaction to reach equilibrium.

-

Separation: A separation reagent (e.g., a second antibody that precipitates the primary antibody-hormone complex, or charcoal to adsorb free hormone) is added to separate the antibody-bound hormone from the free hormone.

-

Counting: The radioactivity in the bound fraction (pellet) is measured using a gamma counter.

-

Data Analysis: A standard curve is generated by plotting the radioactivity of the standards against their known concentrations. The concentrations of insulin or glucagon in the unknown samples are then interpolated from this curve.

Conclusion

This compound is an important, yet under-investigated, regulator of pancreatic endocrine function. Its potent and differential effects on insulin and glucagon secretion highlight the complexity of islet cell communication. The methodologies outlined in this guide provide a framework for further research into the specific roles and mechanisms of action of SST-25. A deeper understanding of SST-25 signaling pathways may open new avenues for the development of targeted therapies for metabolic disorders such as diabetes.

References

- 1. Inhibition by somatostatin of glucagon and insulin release from the perfused rat pancreas in response to arginine, isoproterenol and theophylline: evidence for a preferential effect on glucagon secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of somatostatin on the biosynthesis and release of insulin from isolated pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Somatostatin-25 Signaling Pathways in Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin, a cyclic peptide hormone and neurotransmitter, plays a crucial role in regulating a wide array of physiological processes within the central nervous system (CNS).[1][2][3] It exists in two primary bioactive forms, somatostatin-14 (SST-14) and the N-terminally extended somatostatin-28 (SST-28), of which somatostatin-25 (SST-25) is a biologically active variant. In neurons, somatostatin's signaling cascades are pivotal in modulating neurotransmission, neuronal excitability, and have been implicated in various neurological disorders.[2] This technical guide provides a comprehensive overview of the core signaling pathways activated by SST-25 in neurons, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development purposes.

The effects of somatostatin are mediated through a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[4] These receptors are widely distributed throughout the brain and are coupled to inhibitory G-proteins (Gi/o). Activation of these receptors by SST-25 initiates a cascade of intracellular events, primarily leading to the inhibition of adenylyl cyclase, modulation of calcium and potassium ion channel activity, and regulation of the mitogen-activated protein kinase (MAPK) pathway.

Core Signaling Pathways

This compound, acting through its cognate receptors, triggers several key signaling cascades within neurons:

-

Inhibition of Adenylyl Cyclase: Upon ligand binding, the activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently dampens the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

-

Modulation of Ion Channels:

-

Calcium (Ca2+) Channels: Somatostatin signaling leads to the inhibition of voltage-gated calcium channels (VGCCs), particularly the N- and P/Q-types.[1] This reduces calcium influx, a critical step in neurotransmitter release.

-

Potassium (K+) Channels: Somatostatin can activate inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.

-

-

Regulation of the MAPK Pathway: Somatostatin can also modulate the activity of the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival. The specific effect, either inhibition or stimulation, can be cell-type and receptor subtype dependent.

These pathways collectively contribute to the predominantly inhibitory effects of somatostatin in the central nervous system.

Quantitative Data

The following tables summarize the available quantitative data on the binding affinities and functional potencies of somatostatin-28 (as a proxy for SST-25) at its receptors and its effects on downstream signaling pathways in neuronal and related cell types.

Table 1: Binding Affinities of Somatostatin-28 for SSTR Subtypes

| Receptor Subtype | Ligand | Cell Type | Ki (nM) | Reference |

| SSTR1 | SST-28 | CHO | 0.45 | [5] |

| SSTR2 | SST-28 | CHO | 0.18 | [5] |

| SSTR3 | SST-28 | CHO | 0.41 | [5] |

| SSTR4 | SST-28 | CHO | 0.33 | [5] |

| SSTR5 | SST-28 | CHO | 0.15 | [5] |

Table 2: Functional Potency of Somatostatin on Neuronal Ion Channels

| Pathway | Agonist | Neuronal Type | Effect | EC50 / IC50 | Reference |

| Ca2+ Channel Inhibition | Somatostatin | Amygdala Neurons | Inhibition of Ba2+ current | EC50 = 7.8 nM | [6] |

| K+ Channel Modulation | SST-14 | Neocortical Neurons | Increased delayed rectifier K+ current | - | [7] |

| K+ Channel Modulation | SST-28 | Neocortical Neurons | Reduced delayed rectifier K+ current | - | [7] |

Table 3: Functional Potency of Somatostatin on Adenylyl Cyclase

| Receptor Subtype | Agonist | Cell Type | Effect | IC50 (nM) | Reference |

| SSTR1 | SST-28 | CHO | Inhibition of Forskolin-stimulated cAMP | 0.4 | [5] |

| SSTR2 | SST-28 | CHO | Inhibition of Forskolin-stimulated cAMP | 0.1 | [5] |

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Cascade in Neurons

Caption: this compound signaling pathways in a neuron.

Experimental Workflow for Investigating SST-25 Signaling

Caption: Workflow for studying SST-25 signaling.

Experimental Protocols

Radioligand Binding Assay for SSTRs in Neuronal Membranes

Objective: To determine the binding affinity (Ki) of this compound for its receptors in neuronal tissue.

Materials:

-

Neuronal tissue (e.g., cortex, hippocampus) from a model organism.

-

Radiolabeled somatostatin analog (e.g., 125I-[Tyr11]-SST-14 or 125I-[Leu8, D-Trp22, Tyr25]-SST-28).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/ml BSA, and protease inhibitors).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize neuronal tissue in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In a 96-well plate, combine neuronal membranes (typically 50-100 µg of protein), a fixed concentration of radioligand, and varying concentrations of unlabeled this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled somatostatin).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of unlabeled this compound. Use non-linear regression to determine the IC50 value, and then calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch Clamp Recording of Somatostatin-Induced Currents

Objective: To measure the effect of this compound on voltage-gated Ca2+ and K+ currents in individual neurons.

Materials:

-

Cultured neurons or acute brain slices.

-

External solution (e.g., artificial cerebrospinal fluid - aCSF).

-

Internal pipette solution (K-gluconate based for K+ currents, Cs-based for Ca2+ currents).

-

Patch clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

This compound.

Procedure:

-

Preparation: Place the neuronal preparation in the recording chamber and perfuse with aCSF.

-

Pipette Pulling: Pull glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.

-

Giga-seal Formation: Under visual guidance, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch and gain electrical access to the cell interior.

-

Recording:

-

Voltage-Clamp Mode: Hold the neuron at a specific membrane potential (e.g., -70 mV).

-

For Ca2+ currents: Apply depolarizing voltage steps to activate VGCCs and record the resulting inward currents. Block K+ channels with appropriate blockers in the internal and external solutions.

-

For K+ currents: Apply a series of voltage steps to activate K+ channels and record the outward currents.

-

-

Drug Application: After obtaining a stable baseline recording, perfuse this compound at various concentrations into the bath and record the changes in current amplitude.

-

Data Analysis: Measure the peak current amplitude before and after drug application. Plot the percentage of inhibition or activation against the log concentration of this compound to determine the IC50 or EC50.

Measurement of cAMP Levels in Neurons

Objective: To quantify the inhibitory effect of this compound on adenylyl cyclase activity.

Materials:

-

Cultured neurons.

-

This compound.

-

Adenylyl cyclase activator (e.g., Forskolin).

-

cAMP assay kit (e.g., ELISA or FRET-based biosensor).

-

Cell lysis buffer.

Procedure:

-

Cell Culture and Treatment: Plate neurons and grow to the desired confluency. Pre-treat cells with varying concentrations of this compound for a short period.

-

Stimulation: Stimulate the cells with an adenylyl cyclase activator like Forskolin to induce cAMP production.

-

Cell Lysis: Lyse the cells to release intracellular contents.

-

cAMP Measurement: Use a commercial cAMP assay kit to measure the concentration of cAMP in the cell lysates according to the manufacturer's instructions.

-

Data Analysis: Normalize cAMP levels to protein concentration. Plot the percentage of inhibition of Forskolin-stimulated cAMP production against the log concentration of this compound to determine the IC50.

MAPK Phosphorylation Assay

Objective: To assess the effect of this compound on the activation of the MAPK/ERK pathway.

Materials:

-

Cultured neurons.

-

This compound.

-

Cell lysis buffer with phosphatase and protease inhibitors.

-

Primary antibodies against total ERK and phosphorylated ERK (p-ERK).

-

Secondary antibody conjugated to an enzyme (e.g., HRP).

-

SDS-PAGE and Western blotting equipment.

-

Chemiluminescent substrate.

Procedure:

-

Cell Treatment and Lysis: Treat cultured neurons with this compound for various times and concentrations. Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for p-ERK.

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading. Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.

Conclusion

This compound exerts a profound and predominantly inhibitory influence on neuronal activity through a complex interplay of signaling pathways initiated by its binding to five distinct SSTR subtypes. The primary mechanisms involve the Gi/o-mediated inhibition of adenylyl cyclase, modulation of key ion channels to reduce calcium influx and promote membrane hyperpolarization, and regulation of the MAPK pathway. Understanding the quantitative aspects of these signaling events and mastering the experimental techniques to probe them are crucial for researchers and drug development professionals aiming to therapeutically target the somatostatin system for the treatment of neurological and psychiatric disorders. This guide provides a foundational framework for such endeavors, offering both the theoretical knowledge and the practical methodologies required for in-depth investigation of this compound signaling in neurons.

References

- 1. Electrophysiological effects of somatostatin-14 and somatostatin-28 on mammalian central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Somatostatin in the central nervous system: physiology and pathological modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Somatostatin and Somatostatin-Containing Neurons in Shaping Neuronal Activity and Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The human brain somatostatin interactome: SST binds selectively to P-type family ATPases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of High Voltage-Activated Calcium Channels by Somatostatin in Acutely Isolated Rat Amygdaloid Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Somatostatin-14 and somatostatin-28 induce opposite effects on potassium currents in rat neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Somatostatin Gene Expression and Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin, a critical peptide hormone, plays a pivotal role in a vast array of physiological processes, including the inhibition of endocrine and exocrine secretions, neurotransmission, and cell proliferation. The somatostatin gene (SST) encodes a precursor protein, preprosomatostatin, which undergoes post-translational processing to yield two biologically active peptides: somatostatin-14 (SST-14) and somatostatin-28 (SST-28). The less commonly referred to Somatostatin-25 is also an endogenously produced neuropeptide with inhibitory effects on growth hormone secretion.[1] Precise regulation of somatostatin gene expression is vital for maintaining homeostasis, and its dysregulation is implicated in various pathologies, including neuroendocrine tumors and metabolic disorders. This technical guide provides a comprehensive overview of the molecular mechanisms governing somatostatin gene expression and its regulation, with a focus on quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid researchers and professionals in drug development.

Data Presentation: Quantitative Analysis of Somatostatin Expression

The expression of the somatostatin gene and the concentration of its resulting peptides exhibit significant tissue-specific variations. Furthermore, gene expression is dynamically regulated by various signaling molecules. The following tables summarize quantitative data from studies on somatostatin expression in different tissues and under various experimental conditions.

Table 1: Somatostatin Peptide Concentration in Various Rat Tissues

| Tissue | Somatostatin Concentration (pg/thymus) | Method |

| Thymus | 38.7 | Radioimmunoassay (RIA) |

Data extracted from a study on immunoreactive somatostatin in the thymus of 3-month-old rats.[2]

Table 2: Relative Somatostatin mRNA Levels in Different Regions of the Rat Brain

| Brain Region | Relative Labeling Intensity | Method |

| Periventricular Nucleus (Hypothalamus) | High | In situ Hybridization |

| Cortex | High | In situ Hybridization |

| Hippocampus | High | In situ Hybridization |

| Medial Nucleus of the Amygdala | High | In situ Hybridization |

| Brainstem Areas | Low | In situ Hybridization |

| Dorsolateral Tegmental Nucleus | Lowest | In situ Hybridization |

This table provides a semi-quantitative comparison of somatostatin mRNA levels across different brain regions.[3]

Table 3: Effect of Dexamethasone on Hypothalamic Somatostatin mRNA Levels in Rats

| Treatment | Fold Change in SS mRNA vs. Control (Mean ± SD) | Method |

| Dexamethasone (330 µg daily for 3 days) - Exp 1 | 1.33 ± 0.19 | Northern Blot |

| Dexamethasone (330 µg daily for 3 days) - Exp 2 | 1.53 ± 0.38 | Northern Blot |

| Dexamethasone (10 days) | ~50% reduction in periventricular nucleus | In situ Hybridization |

These studies show that glucocorticoids can modulate hypothalamic somatostatin gene expression.[4][5]

Table 4: Example of CREB Binding to a Target Promoter Measured by ChIP-qPCR

| Antibody | Target Promoter | Fold Enrichment vs. IgG Control (Mean ± SEM) | Cell Line | Treatment |

| anti-CREB | CART | 3.383 ± 0.735 | GH3 | Untreated |

| anti-P-CREB | c-Fos | 18.01 ± 6.806 | GH3 | Forskolin (15 min) |

This table demonstrates the quantitative data obtainable from ChIP-qPCR experiments to assess transcription factor binding. While this data is for the CART and c-Fos promoters, similar principles apply to studying CREB binding to the somatostatin promoter.

Core Regulatory Mechanisms of Somatostatin Gene Expression

The transcription of the somatostatin gene is a tightly controlled process involving a complex interplay of cis-regulatory elements within its promoter and the trans-acting factors that bind to them.

The Somatostatin Promoter

The promoter region of the somatostatin gene contains several key regulatory elements that are crucial for its expression. A variant of the TATA box (TTTAAA) is located approximately 26 base pairs upstream from the transcription start site, and a CAAT box-like sequence (GGCTAAT) is found about 92 base pairs upstream.

Key Transcription Factors

Several transcription factors are known to play significant roles in regulating somatostatin gene expression:

-

CREB (cAMP Response Element-Binding Protein): This is a primary activator of somatostatin gene transcription. The cAMP/PKA signaling pathway, upon activation, leads to the phosphorylation of CREB, which then binds to the cAMP Response Element (CRE) in the somatostatin promoter.

-

PDX1 (Pancreas/Duodenum Homeobox Protein 1): Also known as STF-1, PDX1 is another key regulator, particularly in pancreatic δ-cells.

-

PAX6 (Paired Box Protein 6): This transcription factor is expressed in pancreatic islet cells and is involved in the regulation of somatostatin gene expression.

-

Pbx (Pre-B-Cell Leukemia Homeobox): Pbx can form a heterodimer with PDX1 to induce somatostatin transcription.

Signaling Pathways Involved in Regulation

The cAMP/PKA signaling pathway is a major route for the induction of somatostatin gene expression. Activation of G-protein coupled receptors coupled to adenylyl cyclase leads to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates CREB.

Glucocorticoids have also been shown to regulate somatostatin gene expression, although the effects can be complex and tissue-specific. Some studies report an increase in hypothalamic somatostatin mRNA following dexamethasone administration, while others show a reduction in the periventricular nucleus.[4][5]

Mandatory Visualizations

Signaling Pathway for Somatostatin Gene Regulation

References

- 1. Demonstration of immunoreactive vasoactive intestinal peptide (IR-VIP) and somatostatin (IR-SOM) in rat thymus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Semi-quantitative analysis of somatostatin mRNA distribution in the rat central nervous system using in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dexamethasone decreases somatostatin mRNA levels in the periventricular nucleus of the rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increased hypothalamic somatostatin mRNA following dexamethasone administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chromatin immunoprecipitation assays revealed CREB and serine 133 phospho-CREB binding to the CART gene proximal promoter - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endogenous Production of Somatostatin-25

For Researchers, Scientists, and Drug Development Professionals

Abstract

Somatostatin-25 (SST-25) is a biologically active peptide derived from the post-translational processing of prosomatostatin. As a member of the somatostatin family of peptides, it plays a crucial role in a multitude of physiological processes by inhibiting the secretion of various hormones, including growth hormone. This technical guide provides a comprehensive overview of the endogenous production of SST-25, detailing its biosynthetic pathway, the enzymes implicated in its formation, and the regulatory signaling cascades that govern its synthesis and release. Furthermore, this document outlines detailed experimental protocols for the quantification of SST-25 and presents quantitative data on somatostatin levels, offering valuable insights for researchers and professionals in the field of drug development.

Introduction

Somatostatin and its related peptides are pivotal regulators of endocrine and neuroendocrine functions. While Somatostatin-14 (SST-14) and Somatostatin-28 (SST-28) are the most extensively studied forms, other cleavage products of prosomatostatin, such as this compound (SST-25), have been identified and shown to possess significant biological activity[1]. SST-25 is a 25-amino acid peptide corresponding to the sequence SNPAMAPRERKAGCKNFFWKTFTSC, which is identical to the C-terminal 25 amino acids of SST-28, representing SST-28(4-28). Understanding the endogenous production of this specific peptide is critical for elucidating its physiological roles and for the development of novel therapeutic agents targeting somatostatin receptor signaling pathways.

Biosynthesis of this compound

The endogenous production of SST-25 is a multi-step process that begins with the transcription and translation of the preprosomatostatin gene and involves a series of post-translational modifications, primarily proteolytic cleavages.

From Preprosomatostatin to Prosomatostatin

The journey begins with the synthesis of a 116-amino acid precursor protein, preprosomatostatin. Following its translocation into the endoplasmic reticulum, the N-terminal 24-amino acid signal peptide is cleaved off, yielding the 92-amino acid prohormone, prosomatostatin.

Processing of Prosomatostatin to Somatostatin-28

Prosomatostatin is then transported to the Golgi apparatus and packaged into secretory granules, where it undergoes further proteolytic processing by prohormone convertases (PCs), a family of serine endoproteases. The generation of SST-28 occurs via a monobasic cleavage at an arginine (R) residue. This processing is cell-type specific, with SST-28 being the predominant final product in intestinal mucosal cells[2].

Generation of this compound from Somatostatin-28

SST-25 is formed by the subsequent N-terminal cleavage of SST-28. While the specific endoprotease responsible for this cleavage has not been definitively identified, it is hypothesized that an aminopeptidase-like enzyme is involved. Studies have identified endoprotease activities in the brain that cleave SST-28 at its N-terminus, suggesting a potential mechanism for SST-25 production[1].

Quantitative Data on Somatostatin Production

Quantitative data on the specific levels of endogenous SST-25 are limited in the literature. Most studies have focused on measuring total somatostatin-like immunoreactivity (SLI), SST-14, or SST-28. However, the available data for total somatostatin provides a baseline for understanding its physiological concentrations.

| Tissue/Fluid | Species | Analyte | Concentration | Reference |

| Human Plasma (fasting) | Human | Total SLI | 17 - 81 pg/mL | [3] |

| Human Plasma (fasting, males) | Human | Somatostatin | 0.87 ± 0.03 ng/mL | [4] |

| Human Plasma (fasting, females) | Human | Somatostatin | 0.59 ± 0.11 ng/mL | [4] |

| Human Plasma (postprandial, males) | Human | Somatostatin | 1.44 ± 0.07 ng/mL | [4] |

| Human Plasma (postprandial, females) | Human | Somatostatin | 1.33 ± 0.18 ng/mL | [4] |

| Rat Median Eminence | Rat | Total SLI | 221 ± 25 pmol/mg protein | [5] |

| Rat Median Eminence | Rat | SST-28(1-12) LI | 407 ± 51 pmol/mg protein | [5] |

| Human Stomach & Pancreas | Human | Somatostatin | 425 - 773 ng/g tissue | [6] |

Experimental Protocols

Accurate quantification of SST-25 requires specific and sensitive methods to differentiate it from other somatostatin forms. Radioimmunoassay (RIA) and liquid chromatography-mass spectrometry (LC-MS) are the most suitable techniques.

Protocol for Radioimmunoassay (RIA) of this compound

This protocol is adapted from established methods for somatostatin RIA[3][7].

4.1.1. Materials

-

Specific anti-SST-25 antibody (rabbit polyclonal)

-

¹²⁵I-labeled SST-25 (tracer)

-

SST-25 standard

-

Goat anti-rabbit IgG (secondary antibody)

-

Polyethylene glycol (PEG)

-

Assay buffer (e.g., 0.05 M phosphate buffer, pH 7.4, containing 0.25% BSA)

-

Plasma or tissue extract samples

4.1.2. Sample Preparation (Plasma)

-

Collect blood in tubes containing EDTA and aprotinin.

-

Centrifuge at 4°C to separate plasma.

-

Extract SST-25 from plasma using C18 Sep-Pak cartridges to remove interfering substances.

-

Elute with an organic solvent (e.g., acetonitrile/water/trifluoroacetic acid mixture).

-

Lyophilize the eluate and reconstitute in assay buffer.

4.1.3. RIA Procedure

-

Add 100 µL of standard or sample to duplicate tubes.

-

Add 100 µL of anti-SST-25 antibody (diluted in assay buffer) to all tubes except the non-specific binding (NSB) tubes.

-

Vortex and incubate for 24 hours at 4°C.

-

Add 100 µL of ¹²⁵I-SST-25 (approximately 10,000 cpm) to all tubes.

-

Vortex and incubate for another 24 hours at 4°C.

-

Add 100 µL of secondary antibody and 1 mL of PEG solution.

-

Vortex and incubate for 2 hours at 4°C to precipitate the antibody-bound fraction.

-

Centrifuge at 3000 x g for 30 minutes at 4°C.

-

Decant the supernatant and count the radioactivity in the pellet using a gamma counter.

-

Construct a standard curve and calculate the concentration of SST-25 in the samples.

Protocol for Liquid Chromatography-Mass Spectrometry (LC-MS) of this compound

LC-MS offers high specificity and the ability to quantify multiple peptides simultaneously.

4.2.1. Materials

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer (e.g., triple quadrupole or high-resolution Orbitrap)

-

C18 HPLC column

-

SST-25 and stable isotope-labeled SST-25 (internal standard)

-

Mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile)

-

Sample extracts (prepared as for RIA)

4.2.2. LC-MS Procedure

-

Reconstitute lyophilized sample extracts in mobile phase A.

-

Add a known amount of the stable isotope-labeled SST-25 internal standard.

-

Inject the sample onto the HPLC system.

-

Separate peptides using a gradient of mobile phase B.

-

Introduce the eluent into the mass spectrometer.

-

Perform targeted analysis using multiple reaction monitoring (MRM) for a triple quadrupole MS or parallel reaction monitoring (PRM) for a high-resolution MS, monitoring specific precursor-to-fragment ion transitions for SST-25 and the internal standard.

-

Quantify SST-25 by comparing the peak area of the endogenous peptide to that of the internal standard.

Regulation of this compound Production

The production of SST-25 is regulated at multiple levels, from the transcription of the preprosomatostatin gene to the post-translational processing of its products.

Transcriptional Regulation

The transcription of the preprosomatostatin gene is influenced by various signaling pathways, including:

-

cAMP/PKA Pathway: Cyclic AMP (cAMP) and Protein Kinase A (PKA) are major regulators of somatostatin gene expression. Activation of this pathway leads to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), which binds to the CRE (cAMP response element) in the promoter of the somatostatin gene, enhancing its transcription[8][9].

-

Calcium Signaling: Intracellular calcium levels also play a crucial role. Depolarization of somatostatin-producing cells leads to an influx of calcium, which can activate calcium-dependent signaling cascades that promote somatostatin gene expression and peptide secretion[2][10].

Post-translational Regulation

The differential processing of prosomatostatin to yield SST-14, SST-28, and subsequently SST-25, is a key regulatory step. The expression and activity of prohormone convertases and other processing enzymes are tissue-specific and can be modulated by various signaling pathways. For instance, long-term morphine treatment has been shown to upregulate PC1/3 and PC2 expression in the hypothalamus, which is dependent on the cAMP/PKA/CREB pathway[11]. This suggests that signaling pathways can influence the repertoire of bioactive peptides produced from a single precursor.

Conclusion

The endogenous production of this compound is a complex process involving precise proteolytic cleavages of the precursor molecule, prosomatostatin. While SST-25 is a known bioactive peptide, further research is required to definitively identify the enzymes responsible for its generation and to quantify its specific concentrations in various tissues under different physiological conditions. The detailed protocols and information provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the role of SST-25 and to explore its potential as a therapeutic target. The continued development of specific and sensitive analytical methods will be paramount in advancing our understanding of this important member of the somatostatin family.

References

- 1. Enzymes that process somatostatin precursors. A novel endoprotease that cleaves before the arginine-lysine doublet is involved in somatostatin-28 convertase activity of rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium and other signalling pathways in neuroendocrine regulation of somatotroph functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of a specific radioimmunoassay for somatostatin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A radioimmunoabsorbent assay for plasma somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulatory Mechanisms of Somatostatin Expression [mdpi.com]

- 9. Protein kinase A signaling: "cross-talk" with other pathways in endocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterisation of somatostatin release from the pancreas: the role of calcium and acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. experts.llu.edu [experts.llu.edu]

An In-Depth Technical Guide to Somatostatin-25 and its Relation to Somatostatin-14 and -28

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin, a key regulatory peptide hormone, exists in multiple bioactive forms, primarily Somatostatin-14 (SS-14) and Somatostatin-28 (SS-28). A lesser-known but functionally distinct isoform is Somatostatin-25 (SS-25). This technical guide provides a comprehensive overview of the core biochemical and physiological characteristics of SS-25, elucidating its relationship with SS-14 and SS-28. This document details their biosynthesis, receptor binding affinities, differential physiological effects, and the experimental methodologies used for their characterization.

Biosynthesis and Structural Relationships

Somatostatin isoforms are derived from a common precursor, preprosomatostatin, a 116-amino acid protein.[1][2][3][4] Following the removal of a 24-amino acid signal peptide, the resulting 92-amino acid prosomatostatin undergoes tissue-specific post-translational processing by prohormone convertases.[5][6]

Differential cleavage of prosomatostatin at distinct sites gives rise to the various somatostatin forms:

-

Somatostatin-14 (SS-14): Generated by cleavage at a dibasic site (Arg-Lys) at the C-terminus of prosomatostatin.[6]

-

Somatostatin-28 (SS-28): An N-terminally extended form of SS-14, produced by cleavage at a monobasic site (Arg).[6]

-

This compound (SS-25): Also an N-terminally extended version of SS-14. Its precise cleavage site from prosomatostatin is less definitively characterized but it shares the same C-terminal 14 amino acids as SS-14 and SS-28.

The amino acid sequences of the three isoforms are presented below:

| Somatostatin Isoform | Amino Acid Sequence |

| Somatostatin-14 | AGCKNFFWKTFTSC |

| This compound | SNPA MAPRERKAGCKNFFWKTFTSC |

| Somatostatin-28 | SANSNPA MAPRERKAGCKNFFWKTFTSC |

A disulfide bridge exists between the two cysteine (C) residues in all three isoforms, which is crucial for their biological activity.

Figure 1: Biosynthetic pathway of Somatostatin isoforms.

Receptor Binding Affinity

Somatostatin exerts its effects by binding to a family of five G-protein coupled receptors (GPCRs) designated SSTR1 through SSTR5.[7] All three native somatostatin peptides, SS-14, SS-25, and SS-28, demonstrate high-affinity binding to all five receptor subtypes.[8] This broad-spectrum binding capability underscores their wide range of physiological activities.

While specific quantitative binding data (Ki or IC50 values) for SS-25 across all receptor subtypes is not as extensively documented as for SS-14 and SS-28, the available evidence indicates a comparable high-affinity binding profile.

| Receptor Subtype | Somatostatin-14 (Ki, nM) | Somatostatin-28 (Ki, nM) | This compound (Binding Affinity) |

| SSTR1 | High Affinity | High Affinity | High Affinity |

| SSTR2 | High Affinity | High Affinity | High Affinity |

| SSTR3 | High Affinity | High Affinity | High Affinity |

| SSTR4 | High Affinity | High Affinity | High Affinity |

| SSTR5 | High Affinity | High Affinity | High Affinity |

| Note: This table summarizes qualitative findings. Precise Ki values can vary depending on the experimental system. |

Differential Physiological Effects: Insulin and Glucagon Secretion

A key functional distinction between the somatostatin isoforms lies in their differential regulation of pancreatic hormone secretion. Experimental evidence suggests that SS-25 and SS-28 are more potent inhibitors of insulin release, whereas SS-14 preferentially inhibits glucagon secretion.[9] This indicates that SS-25 is not merely a biosynthetic precursor but a distinct bioactive peptide with a specific physiological role.

| Peptide | Relative Potency on Insulin Inhibition | Relative Potency on Glucagon Inhibition |

| Somatostatin-14 | + | +++ |

| This compound | +++ | ++ |

| Somatostatin-28 | +++ | ++ |

| '+' indicates relative potency. |

This differential activity has significant implications for glucose homeostasis and suggests that the tissue-specific processing of prosomatostatin may be a mechanism for fine-tuning metabolic regulation.

Signaling Pathways

Upon binding to their receptors, somatostatin peptides trigger a cascade of intracellular signaling events, primarily mediated by inhibitory G-proteins (Gi/o).[10] The activation of these pathways leads to a variety of cellular responses, including the inhibition of hormone secretion, modulation of ion channel activity, and regulation of cell proliferation.[2]

The principal signaling pathways activated by somatostatin receptors include:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[9][11][12]

-

Modulation of Ion Channels:

-

Activation of Protein Phosphatases: Somatostatin receptors can activate phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, which are involved in anti-proliferative effects.[14][15][16]

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The effect on the MAPK pathway can be either inhibitory or stimulatory depending on the receptor subtype and cellular context.[17]

Figure 2: General somatostatin receptor signaling pathways.

Experimental Protocols

The characterization of somatostatin isoforms and their physiological effects relies on a variety of sophisticated experimental techniques.

High-Performance Liquid Chromatography (HPLC) for Peptide Separation

Objective: To separate and quantify Somatostatin-14, -25, and -28 in biological samples or pharmaceutical preparations.

Methodology: Reversed-phase HPLC (RP-HPLC) is the standard method for separating these peptides based on their hydrophobicity.

-

Column: A C18 reversed-phase column is typically used.[18]

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous solution containing an ion-pairing agent (e.g., trifluoroacetic acid, TFA) is employed.[6]

-

Gradient: A linear gradient from a lower to a higher concentration of the organic solvent allows for the sequential elution of the peptides. Due to its greater length and more hydrophobic residues, SS-28 will have the longest retention time, followed by SS-25, and then SS-14.

-

Detection: UV absorbance at 214 or 280 nm is commonly used for detection.

Figure 3: Experimental workflow for HPLC separation.

Radioimmunoassay (RIA) for Peptide Quantification

Objective: To measure the concentration of specific somatostatin isoforms in biological fluids.

Methodology: RIA is a highly sensitive competitive binding assay.

-

Antibody: A specific antibody that recognizes the target somatostatin isoform is required.

-

Radiolabeled Peptide: A known amount of the target peptide is radiolabeled (e.g., with 125I).

-

Competitive Binding: The radiolabeled peptide and the unlabeled peptide in the sample compete for a limited number of antibody binding sites.

-

Separation: The antibody-bound peptide is separated from the free peptide.

-

Detection: The radioactivity of the bound fraction is measured using a gamma counter.

-

Standard Curve: A standard curve is generated using known concentrations of the unlabeled peptide to determine the concentration in the unknown sample.[1][15][19]

Receptor Binding Assays

Objective: To determine the binding affinity (Ki or IC50) of somatostatin isoforms to their receptors.

Methodology: Competitive binding assays are performed using cell membranes from cells expressing a specific somatostatin receptor subtype.

-

Radioligand: A radiolabeled ligand with known high affinity for the receptor subtype is used.

-

Competition: Increasing concentrations of the unlabeled test peptide (e.g., SS-25) are added to compete with the radioligand for binding to the receptor.

-

Incubation and Filtration: The mixture is incubated to reach equilibrium, and then rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity on the filters is counted.

-

Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.[17][20]

Pancreatic Islet Perifusion for Hormone Secretion Analysis

Objective: To measure the dynamic release of insulin and glucagon from pancreatic islets in response to somatostatin isoforms.

Methodology: A perifusion system allows for the continuous flow of medium over isolated pancreatic islets and the collection of the effluent for hormone analysis.[13][21][22][23]

-

Islet Isolation: Pancreatic islets are isolated from animal models (e.g., rats or mice).

-

Perifusion Chamber: The islets are placed in a chamber through which a physiological buffer solution flows at a constant rate and temperature (37°C).

-

Stimulation: The composition of the perifusion buffer can be changed to include secretagogues (e.g., glucose, arginine) and the somatostatin peptides being tested.

-

Fraction Collection: The effluent is collected in timed fractions.

-

Hormone Measurement: The concentration of insulin and glucagon in each fraction is measured using RIA or ELISA.

-

Data Analysis: The hormone secretion profile over time is plotted to assess the inhibitory effects of the different somatostatin isoforms.

Conclusion

This compound, while less studied than its counterparts Somatostatin-14 and -28, is a functionally distinct bioactive peptide. All three isoforms arise from the differential processing of prosomatostatin and exhibit high-affinity binding to all five known somatostatin receptors. Their key distinguishing feature lies in their differential effects on pancreatic hormone secretion, with SS-25 and SS-28 being more potent inhibitors of insulin release and SS-14 showing a preference for glucagon inhibition. This functional specificity highlights the complexity of somatostatinergic regulation of metabolism and provides a rationale for the development of isoform-specific analogs for therapeutic applications. The experimental protocols detailed herein provide a foundation for further research into the nuanced roles of each somatostatin isoform in health and disease.

References

- 1. Development and validation of a specific radioimmunoassay for somatostatin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulatory Mechanisms of Somatostatin Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Somatostatin - Wikipedia [en.wikipedia.org]

- 8. Internalization of sst2, sst3, and sst5 receptors: effects of somatostatin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Somatostatin | C76H104N18O19S2 | CID 16129706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]

- 11. researchgate.net [researchgate.net]

- 12. Radioimmunoassay - Creative BioMart [creativebiomart.net]

- 13. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. inis.iaea.org [inis.iaea.org]

- 15. protocols.io [protocols.io]

- 16. glpbio.com [glpbio.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. [125I][Tyr3]octreotide labels human somatostatin sst2 and sst5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Radioimmunoassay for octapeptide analogs of somatostatin: measurement of serum levels after administration of long-acting microcapsule formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Measuring dynamic hormone release from pancreatic islets using perifusion assay [protocols.io]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | A Microfluidic Hanging-Drop-Based Islet Perifusion System for Studying Glucose-Stimulated Insulin Secretion From Multiple Individual Pancreatic Islets [frontiersin.org]

Initial Investigations into the Therapeutic Potential of Somatostatin-25: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Somatostatin-25

This compound is a peptide hormone that, along with Somatostatin-14 and Somatostatin-28, is derived from the precursor protein preprosomatostatin. These peptides act as potent inhibitors of a wide range of physiological processes. The diverse biological effects of somatostatins are initiated by their binding to one or more of the five somatostatin receptor subtypes (sst1-5), which are differentially expressed in various tissues.[1] The therapeutic application of native somatostatins is limited by their short plasma half-life.[2] This has led to the development of synthetic somatostatin analogs with improved stability and, in some cases, receptor subtype selectivity.

Mechanism of Action and Signaling Pathways

The biological effects of this compound are elicited through its interaction with somatostatin receptors. Upon binding, these receptors couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] This primary signaling event triggers a cascade of downstream effects that ultimately regulate cellular functions.

Key downstream signaling events include:

-

Modulation of Ion Channels: Activation of potassium (K+) channels and inhibition of calcium (Ca2+) channels, leading to cell membrane hyperpolarization and reduced hormone and neurotransmitter secretion.

-

Activation of Phosphotyrosine Phosphatases (PTPs): Dephosphorylation of key signaling molecules involved in cell growth and proliferation pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[3]

-

Induction of Cell Cycle Arrest and Apoptosis: Through the regulation of cell cycle proteins and the activation of pro-apoptotic pathways.[3]

Signaling Pathway of this compound

References

- 1. Antitumoral and Anti-inflammatory Roles of Somatostatin and Its Analogs in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of the use of somatostatin analogs in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Somatostatin and Somatostatin Receptors in Tumour Biology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Development of a Quantitative Somatostatin-25 Enzyme-Linked Immunosorbent Assay (ELISA)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin is a critical regulatory peptide hormone that influences a wide array of physiological processes by inhibiting the secretion of various other hormones, including growth hormone and insulin.[1][2][3] It exists in two primary bioactive forms, Somatostatin-14 and Somatostatin-28, which are derived from the cleavage of a single preproprotein.[3][4][5] Somatostatin-25 is an intermediate form. The quantification of this compound in biological samples is crucial for research in endocrinology, neurobiology, and oncology. This document provides a comprehensive guide for the development and validation of a sensitive and specific sandwich enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound.

The developed assay is a sandwich ELISA, a highly specific and sensitive immunoassay format.[6][7][8] This method utilizes two antibodies that bind to different epitopes on the this compound molecule.[7] A capture antibody is immobilized on a microplate to bind and extract this compound from the sample. A second, enzyme-conjugated detection antibody then binds to the captured antigen, forming a "sandwich" complex.[7][8] The enzymatic activity is proportional to the amount of this compound present and is quantified by measuring the color change of a substrate.

Principle of the Assay

The this compound sandwich ELISA is a quantitative immunoassay designed to measure the concentration of this compound in various biological samples. The fundamental principle involves the following steps:

-

Capture: A 96-well microplate is coated with a monoclonal or polyclonal antibody specific for a distinct epitope on the this compound molecule (capture antibody).

-

Sample Incubation: The biological sample or standard containing this compound is added to the wells. The capture antibody binds and immobilizes the this compound from the solution.

-

Washing: Unbound substances are washed away, leaving only the captured this compound.

-

Detection: A second antibody, specific to a different epitope on the this compound molecule and conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP), is added. This detection antibody binds to the captured this compound.

-

Washing: Excess, unbound detection antibody is removed by washing.

-

Signal Generation: A substrate solution (e.g., TMB) is added. The enzyme catalyzes a reaction that produces a colored product.

-

Measurement: The intensity of the color, which is directly proportional to the concentration of this compound in the sample, is measured using a microplate reader.[9]

-

Quantification: A standard curve is generated using known concentrations of this compound, and the concentration in the unknown samples is determined by interpolating from this curve.[10]

Required Materials and Reagents

A comprehensive list of necessary equipment and reagents is provided in the table below.

| Category | Item | Supplier Example |

| Antibodies | Anti-Somatostatin Capture Antibody (Monoclonal or Polyclonal) | Abbexa (abx098958)[11] |

| Biotinylated Anti-Somatostatin Detection Antibody | Abbexa (abx098958)[11] | |

| Reagents | Recombinant Human this compound Standard | Novus Biologicals (NBP2-80269)[12] |

| Streptavidin-HRP | Thermo Fisher Scientific | |

| 96-well Microplates | Greiner Bio-One | |

| Coating Buffer (e.g., Carbonate-Bicarbonate Buffer, pH 9.6) | Sigma-Aldrich | |

| Wash Buffer (e.g., PBS with 0.05% Tween-20) | Sigma-Aldrich | |

| Blocking Buffer (e.g., 1% BSA in PBS) | Sigma-Aldrich | |

| Assay Diluent (e.g., PBS with 0.1% BSA, 0.05% Tween-20) | In-house preparation | |

| TMB Substrate Solution | Thermo Fisher Scientific | |

| Stop Solution (e.g., 2N H₂SO₄) | Sigma-Aldrich | |

| Equipment | Microplate Reader with 450 nm filter | Bio-Rad |

| Calibrated Pipettes and Tips | Eppendorf | |